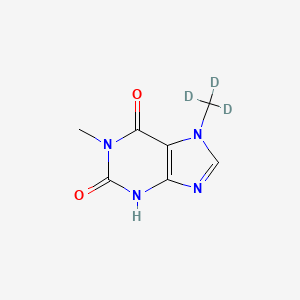
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone is a synthetic compound that combines the properties of fluorescein, a widely used fluorescent dye, with a peptide sequence and a fluoromethylketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone typically involves the following steps:
Fluorescein Derivatization: Fluorescein is first modified to introduce a carbonyl group at the 6-position.
Peptide Coupling: The modified fluorescein is then coupled with the peptide sequence Val-Ala-DL-Asp(OMe) using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Fluoromethylketone Introduction: Finally, the fluoromethylketone group is introduced through a reaction with an appropriate fluorinating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, automated synthesizers, and stringent purification processes to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the peptide sequence or the fluoromethylketone group.
Substitution: The compound can participate in substitution reactions, particularly at the peptide or fluoromethylketone moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a modified fluorescein derivative, while reduction could result in a deprotected peptide.
Aplicaciones Científicas De Investigación
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent in targeted drug delivery.
Industry: Utilized in the development of fluorescent markers and sensors.
Mecanismo De Acción
The mechanism of action of Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves its interaction with specific molecular targets. The fluorescein moiety allows for visualization and tracking, while the peptide sequence and fluoromethylketone group may interact with enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another fluorescein derivative used in similar applications.
BODIPY Dyes: A class of fluorescent dyes with different spectral properties.
Rhodamine Dyes: Fluorescent compounds with applications in imaging and diagnostics.
Uniqueness
Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone is unique due to its combination of a fluorescent dye, peptide sequence, and fluoromethylketone group, which provides specific interactions and applications not found in other compounds.
Propiedades
Fórmula molecular |
C35H34FN3O11 |
|---|---|
Peso molecular |
691.7 g/mol |
Nombre IUPAC |
methyl 3-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate |
InChI |
InChI=1S/C35H34FN3O11/c1-16(2)30(33(46)37-17(3)31(44)38-25(26(42)15-36)14-29(43)48-4)39-32(45)18-5-8-21-24(11-18)35(50-34(21)47)22-9-6-19(40)12-27(22)49-28-13-20(41)7-10-23(28)35/h5-13,16-17,25,30,40-41H,14-15H2,1-4H3,(H,37,46)(H,38,44)(H,39,45)/t17-,25?,30-/m0/s1 |
Clave InChI |
WXBWWJLGPZGUOS-AGCXOFIMSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




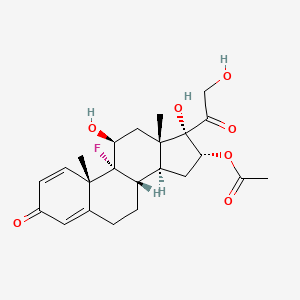
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)

![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)

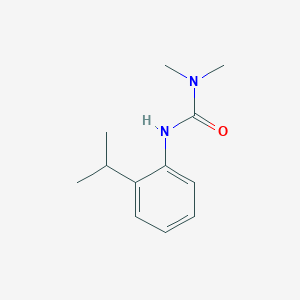

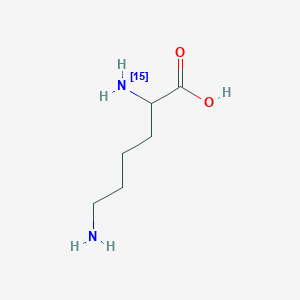
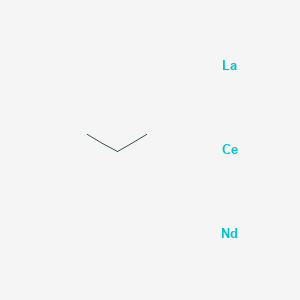
![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)
